molecular formula C8H8BrNOS B8136931 2-Bromo-6,6-dimethyl-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one

2-Bromo-6,6-dimethyl-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one

Cat. No.: B8136931
M. Wt: 246.13 g/mol
InChI Key: KMSGORGYCMNQCA-UHFFFAOYSA-N
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Description

2-Bromo-6,6-dimethyl-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one is a heterocyclic compound that features a thieno[2,3-c]pyrrole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6,6-dimethyl-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one typically involves the reaction of a thieno[2,3-c]pyrrole precursor with brominating agents under controlled conditions. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6,6-dimethyl-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction Reactions: Reduction of the compound can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

    Substitution: Formation of various substituted thieno[2,3-c]pyrroles.

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of dihydrothieno[2,3-c]pyrroles.

Scientific Research Applications

2-Bromo-6,6-dimethyl-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-6,6-dimethyl-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5,6-dihydro-6-methyl-4H-thieno[2,3-c]pyrrol-4-one
  • 2-Bromo-6,6-dimethyl-5H-thieno[2,3-c]pyrrol-4-one

Uniqueness

2-Bromo-6,6-dimethyl-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one is unique due to its specific substitution pattern and the presence of a bromine atom, which imparts distinct reactivity and potential for further functionalization.

Properties

IUPAC Name

2-bromo-6,6-dimethyl-5H-thieno[2,3-c]pyrrol-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNOS/c1-8(2)6-4(7(11)10-8)3-5(9)12-6/h3H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMSGORGYCMNQCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=C(S2)Br)C(=O)N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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